molecular formula C16H13Cl2NOS B11094152 2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline

Cat. No.: B11094152
M. Wt: 338.3 g/mol
InChI Key: CLJBNVZGHLXILK-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE is a synthetic organic compound that features a dichlorophenyl group and a thietanoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Formation of the Thietanoxyphenyl Intermediate:

    Condensation Reaction: The final step involves the condensation of the dichlorophenyl intermediate with the thietanoxyphenyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.

    Industry: It may find use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE include other dichlorophenyl derivatives and thietanoxyphenyl derivatives. Examples include:

  • N-(2,4-Dichlorophenyl)-N-methylamine
  • N-(4-Thietanoxyphenyl)-N-methylamine

Uniqueness

The uniqueness of N-(2,4-DICHLOROPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C16H13Cl2NOS

Molecular Weight

338.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[4-(thietan-3-yloxy)phenyl]methanimine

InChI

InChI=1S/C16H13Cl2NOS/c17-12-3-6-16(15(18)7-12)19-8-11-1-4-13(5-2-11)20-14-9-21-10-14/h1-8,14H,9-10H2

InChI Key

CLJBNVZGHLXILK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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